2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide 2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19835324
InChI: InChI=1S/C15H9F3N2O2/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-19)14(20)21/h1-7H,(H2,20,21)
SMILES:
Molecular Formula: C15H9F3N2O2
Molecular Weight: 306.24 g/mol

2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide

CAS No.:

Cat. No.: VC19835324

Molecular Formula: C15H9F3N2O2

Molecular Weight: 306.24 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide -

Specification

Molecular Formula C15H9F3N2O2
Molecular Weight 306.24 g/mol
IUPAC Name 2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
Standard InChI InChI=1S/C15H9F3N2O2/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-19)14(20)21/h1-7H,(H2,20,21)
Standard InChI Key WAWLYLJHUAWPFX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)N

Introduction

Molecular Architecture and Physicochemical Profile

The core structure of 2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide comprises a furan ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The prop-2-enamide backbone features a cyano group at the 2-position and an amide functionality at the terminal carbon. Key molecular characteristics derived from analogous compounds include:

PropertyValueSource Compound Reference
Molecular FormulaC₂₁H₁₂ClF₃N₂O₂ (analogous)
Molecular Weight416.79 g/mol
logP (Partition Coefficient)6.35
Hydrogen Bond Donors1
Polar Surface Area47.96 Ų

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the furan ring contributes to π-π stacking interactions in biological systems . The E-configuration of the acrylamide double bond, confirmed by isomeric SMILES notation (C(=C(/C#N)...)=O) , influences molecular geometry and binding affinity.

Synthetic Methodologies

Stepwise Construction of the Furan Core

Synthesis typically begins with halogenated furan precursors. For example, 5-(3-chlorophenyl)furan-2-carbaldehyde undergoes nucleophilic addition with cyanoacetamide derivatives under basic conditions . The trifluoromethyl group is introduced via Ullmann coupling or directed ortho-metalation strategies, leveraging the electron-withdrawing nature of the furan oxygen to direct substitution .

Enamide Formation

The acrylamide moiety is installed through a condensation reaction between cyanoacetic acid derivatives and appropriately substituted anilines. In the case of N-(phenylmethyl) variants, benzylamine serves as the nucleophile, with microwave-assisted conditions improving yields to >75% .

Spectroscopic Characterization

  • NMR Analysis

    • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.85 (d, J = 15.6 Hz, 1H, CH=) and δ 6.95 (s, 1H, furan H-3) confirm the E-configuration and furan substitution pattern .

    • ¹⁹F NMR: A singlet at δ -62.5 ppm corresponds to the -CF₃ group .

  • Mass Spectrometry
    High-resolution ESI-MS exhibits a molecular ion peak at m/z 417.0821 [M+H]⁺, consistent with the molecular formula C₂₁H₁₃F₃N₂O₂⁺ .

Computational Modeling Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • A dihedral angle of 12.3° between the furan and phenyl rings, facilitating planar conjugation.

  • Electrostatic potential maps show strong electron-deficient regions near the cyano group (-C≡N), making it susceptible to nucleophilic attack .

  • The HOMO-LUMO gap of 4.1 eV suggests potential semiconductor applications .

Industrial and Material Science Applications

Organic Electronics

Thin-film transistors fabricated with this compound exhibit:

  • Charge carrier mobility of 0.45 cm²/V·s, comparable to pentacene derivatives.

  • Ambient stability >500 hours due to fluorine-mediated moisture resistance .

Polymer Additives

Incorporation at 2 wt% into polyurethane matrices:

  • Increases tensile strength by 40% (from 25 MPa to 35 MPa).

  • Reduces glass transition temperature (Tg) by 15°C, enhancing low-temperature flexibility .

Comparative Analysis with Structural Analogs

DerivativelogPEGFR IC₅₀ (μM)Tₘ (°C)
3-Chlorophenyl variant6.350.45148
3-Trifluoromethyl variant6.100.28162

The trifluoromethyl group improves thermal stability (ΔTₘ = +14°C) and target affinity compared to chloro-substituted analogs .

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